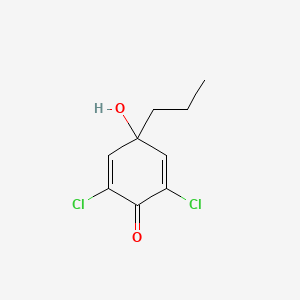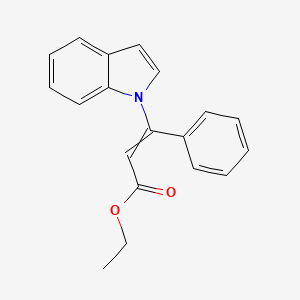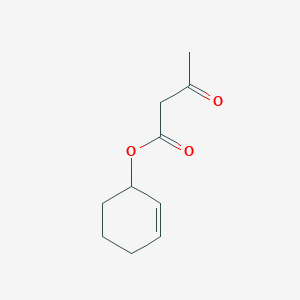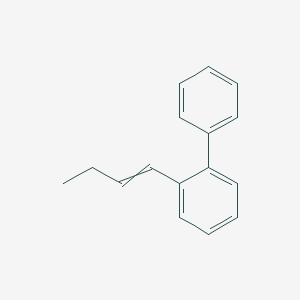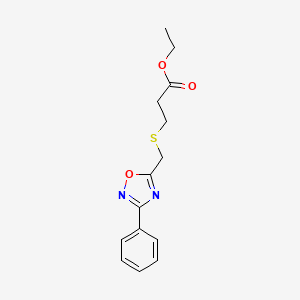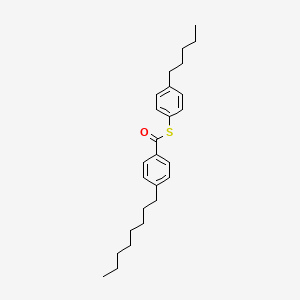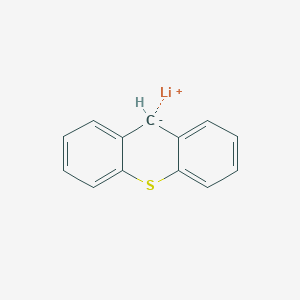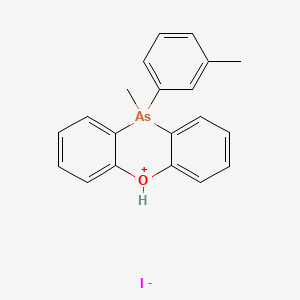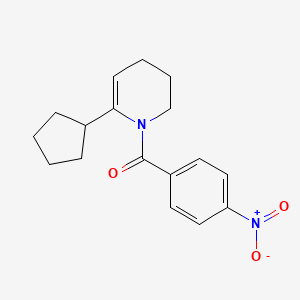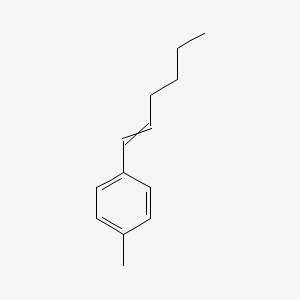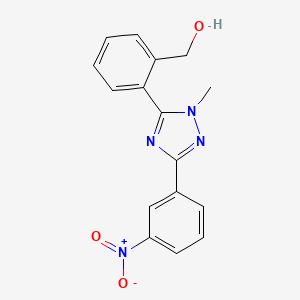
(2-(1-Methyl-3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl)phenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(1-Methyl-3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl)phenyl)methanol is a complex organic compound that features a triazole ring, a nitrophenyl group, and a phenylmethanol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(1-Methyl-3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl)phenyl)methanol typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazole ring, followed by the introduction of the nitrophenyl group and finally the attachment of the phenylmethanol moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. Optimization of reaction conditions, including the use of high-efficiency catalysts and environmentally friendly solvents, is essential to achieve high yields and purity.
化学反应分析
Types of Reactions
(2-(1-Methyl-3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Formation of (2-(1-Methyl-3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl)phenyl)ketone.
Reduction: Formation of (2-(1-Methyl-3-(3-aminophenyl)-1H-1,2,4-triazol-5-yl)phenyl)methanol.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
科学研究应用
(2-(1-Methyl-3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl)phenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functional polymers.
作用机制
The mechanism of action of (2-(1-Methyl-3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, while the triazole ring can interact with various enzymes and receptors. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects.
相似化合物的比较
Similar Compounds
(2-(1-Methyl-3-(3-aminophenyl)-1H-1,2,4-triazol-5-yl)phenyl)methanol: Similar structure but with an amino group instead of a nitro group.
(2-(1-Methyl-3-(3-chlorophenyl)-1H-1,2,4-triazol-5-yl)phenyl)methanol: Similar structure but with a chloro group instead of a nitro group.
(2-(1-Methyl-3-(3-bromophenyl)-1H-1,2,4-triazol-5-yl)phenyl)methanol: Similar structure but with a bromo group instead of a nitro group.
Uniqueness
The presence of the nitrophenyl group in (2-(1-Methyl-3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl)phenyl)methanol imparts unique redox properties and potential biological activities that distinguish it from its analogs. This makes it a valuable compound for further research and development in various scientific fields.
属性
CAS 编号 |
61610-57-9 |
|---|---|
分子式 |
C16H14N4O3 |
分子量 |
310.31 g/mol |
IUPAC 名称 |
[2-[2-methyl-5-(3-nitrophenyl)-1,2,4-triazol-3-yl]phenyl]methanol |
InChI |
InChI=1S/C16H14N4O3/c1-19-16(14-8-3-2-5-12(14)10-21)17-15(18-19)11-6-4-7-13(9-11)20(22)23/h2-9,21H,10H2,1H3 |
InChI 键 |
ZUUVHFXEFLVOJQ-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=NC(=N1)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


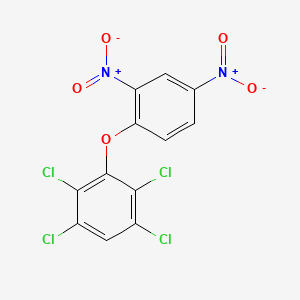
![4-(Dimethoxymethyl)-5,5-dimethyl-1-oxaspiro[2.5]octane](/img/structure/B14591753.png)
